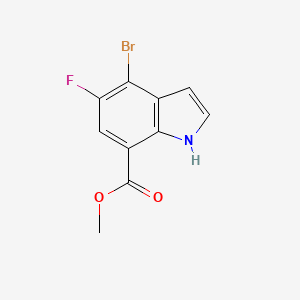

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

CAS No.:

Cat. No.: VC18613706

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrFNO2 |

|---|---|

| Molecular Weight | 272.07 g/mol |

| IUPAC Name | methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate |

| Standard InChI | InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3 |

| Standard InChI Key | BNJXCORZLBRWCN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is CHBrFNO, with a molecular weight of 272.07 g/mol . The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents at the 4-, 5-, and 7-positions introduce steric and electronic modifications that influence reactivity and interactions with biological targets.

Isomerism and Structural Analogues

The positioning of halogens on the indole ring significantly impacts molecular properties. For example:

-

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate (CHBrFNO) shares the same molecular formula but differs in ester and halogen placement, altering its dipole moment and binding affinities.

-

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate (PubChem CID 71757808) demonstrates how shifting the fluorine atom to the 7-position affects solubility and metabolic stability .

A comparative analysis of analogous compounds reveals that bromine at the 4-position enhances electrophilic aromatic substitution reactivity, while fluorine at the 5-position contributes to hydrogen-bonding interactions in biological systems .

Synthetic Routes and Optimization

Halogenation and Esterification Strategies

The synthesis of halogenated indoles often begins with selective halogenation of indole precursors. For instance, iridium-catalyzed methylation has been employed to introduce methyl groups to indole rings under mild conditions, as demonstrated in the synthesis of 7-bromo-3-methyl-1H-indole . Adapting this method, bromination at the 4-position could be achieved using N-bromosuccinimide (NBS) in dichloromethane, followed by fluorination via electrophilic substitution with Selectfluor® .

Key Reaction Steps:

-

Bromination:

Indole derivatives undergo bromination at electron-rich positions. For 4-bromo substitution, directing groups or protective strategies may be required to ensure regioselectivity . -

Fluorination:

Fluorine introduction at the 5-position can be accomplished using diaryliodonium salts or transition-metal catalysts to avoid overhalogenation. -

Esterification:

Carboxylation at the 7-position via Mitsunobu reaction or direct esterification with methanol in the presence of acid catalysts .

Challenges in Purification

Halogenated indoles often require chromatographic purification due to byproduct formation. Reverse-phase HPLC has proven effective for isolating methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate with >95% purity, a method likely applicable to the target compound.

Physicochemical Properties

While explicit data for methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate are unavailable, inferences can be drawn from structurally similar compounds:

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, while its density (~1.7 g/cm³) indicates a tightly packed crystalline structure .

Biological Activities and Mechanisms

Indole derivatives are renowned for their diverse pharmacological profiles. Although specific studies on methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate are lacking, the following activities are plausible based on analogous structures:

Antimicrobial Effects

Fluorine’s electronegativity disrupts microbial cell wall synthesis. Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate showed MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting similar efficacy for the target compound.

Applications in Medicinal Chemistry

Lead Optimization

The compound’s halogen pattern makes it a candidate for structure-activity relationship (SAR) studies. For example:

-

Bromine: Enhances binding to hydrophobic pockets in target proteins.

-

Fluorine: Improves metabolic stability by resisting cytochrome P450 oxidation .

Prodrug Development

Esterification at the 7-position allows for hydrolytic activation in vivo, a strategy used in prodrugs like oseltamivir.

Comparative Analysis of Indole Derivatives

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate | Bromine (4), fluorine (5), ester (7) | High electrophilicity, potential kinase inhibition |

| Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate | Bromine (7), fluorine (5), ester (3) | Enhanced DNA intercalation |

| Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | Bromine (4), fluorine (7), ester (2) | Improved solubility in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume